molecular formula C23H21F7N4O3 B3028550 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one CAS No. 221350-96-5

5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

Numéro de catalogue B3028550
Numéro CAS: 221350-96-5
Poids moléculaire: 534.4
Clé InChI: ATALOFNDEOCMKK-BYYRLHKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one is a member of morpholines.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

  • Convergent Synthesis Approach : The compound is synthesized using a convergent approach, starting from p-fluorobenzaldehyde, involving a modified Strecker synthesis and a diastereomeric salt resolution technique to produce the compound in an enantiomerically pure form (Elati et al., 2007).
  • Synthesis for Clinical Administration : An orally active, water-soluble form of the compound suitable for both intravenous and oral clinical administration has been developed, with a focus on solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).
  • Chiral Discrimination Studies : The separation of enantiomers of the compound on an amylose tris-3,5-dimethylphenyl carbamate stationary phase was studied, revealing insights into the retention and enantioselectivity governed by hydrogen bonds and other interactions (Bereznitski et al., 2002).

Biochemical and Pharmacological Research

  • Antimicrobial Activities : Some derivatives of the compound have been synthesized and screened for their antimicrobial activities, showing good or moderate activities against various test microorganisms (Bektaş et al., 2007).
  • Brain Penetrance and Receptor Antagonism : Research has focused on developing high-affinity, brain-penetrant neurokinin-1 (NK1) receptor antagonists based on the compound's structure, with applications in treating nausea and vomiting induced by chemotherapy (Jiang et al., 2009).
  • Molecular Docking Studies : The compound's derivatives have been studied for their potential antidiabetic properties and their interaction with the aldose reductase enzyme, indicating promising therapeutic applications (Özdemir et al., 2021).

Analytical and Diagnostic Applications

  • Neurokinin Receptor Occupancy Studies : The correlation of neurokinin (NK) 1 receptor occupancy in the brain with the behavioral effects of NK1 antagonists derived from the compound has been investigated, providing insights into its therapeutic potential for anxiety and depression (Duffy et al., 2002).
  • Quantitative Analytical Methods : Development of high-performance liquid chromatography methods for the determination of the compound and its metabolites in human plasma, supporting numerous clinical trials (Constanzer et al., 2004).

Propriétés

Numéro CAS

221350-96-5

Nom du produit

5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

Formule moléculaire

C23H21F7N4O3

Poids moléculaire

534.4

Nom IUPAC

3-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m1/s1

Clé InChI

ATALOFNDEOCMKK-BYYRLHKVSA-N

SMILES isomérique

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

SMILES canonique

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 2
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 5
Reactant of Route 5
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 6
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.